N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide
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Overview
Description
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a chromone core, a methoxyphenyl group, and a cyclohexanecarboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromone Core: The chromone core can be synthesized via the cyclization of 2-hydroxyacetophenone derivatives with appropriate aldehydes under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, often using methoxybenzene and suitable electrophiles.
Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the coupling of the chromone derivative with cyclohexanecarboxylic acid or its derivatives, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s structural features, such as the chromone core and methoxyphenyl group, play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide
- **N-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide
- **N-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide
Uniqueness
Compared to similar compounds, N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxyphenyl group, for example, can enhance its solubility and bioavailability, making it a more effective candidate for certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-27-18-10-7-15(8-11-18)22-14-20(25)19-13-17(9-12-21(19)28-22)24-23(26)16-5-3-2-4-6-16/h7-14,16H,2-6H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFABSSMTSLUKHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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